

Creatinine-13C: An In-depth Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creatinine-13C

Cat. No.: B15553547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of **Creatinine-13C**, a critical reagent in metabolic research and clinical diagnostics. Accurate quantification in tracer studies and as an internal standard in mass spectrometry-based assays relies on a thorough understanding of these key characteristics. This document outlines the methodologies for assessing purity and stability, presents relevant data in a structured format, and provides detailed experimental protocols.

Isotopic Purity of Creatinine-13C

Isotopic purity, often expressed as atom percent ^{13}C , is a critical parameter for **Creatinine-13C**, especially when used as an internal standard or for metabolic tracing studies. It defines the percentage of the labeled compound that contains the ^{13}C isotope at the specified position(s). High isotopic purity is essential to minimize crosstalk with the unlabeled analyte and ensure accurate quantification.

Quantification of Isotopic Purity

The isotopic purity of Creatinine-13C is typically determined by the manufacturer using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between molecules containing ^{12}C and ^{13}C based on their mass-to-charge ratio or nuclear spin properties, respectively.

Table 1: Isotopic Purity of Commercially Available Creatinine-¹³C

Supplier	Product Name	Isotopic Purity (atom % ¹³ C)
Sigma-Aldrich	Creatinine-(methyl- ¹³ C)	99% [1]
Cambridge Isotope Laboratories	Creatine (guanidino- ¹³ C, 99%)	99% [2]
MedchemExpress	Creatinine- ¹³ C	Not specified, sold as ¹³ C-labeled Creatinine [3]

Note: Isotopic enrichment ranges for ¹³C-labeled metabolic probes from various suppliers are often in the 99%-99.9% range.[\[4\]](#)

Stability of Creatinine-¹³C

The stability of Creatinine-¹³C is a crucial factor for its reliable use in research and diagnostics. Degradation of the molecule can lead to inaccurate quantification and compromise the integrity of experimental results. Stability is influenced by factors such as temperature, light, pH, and the physical state of the compound (solid vs. solution).

Solid-State Stability

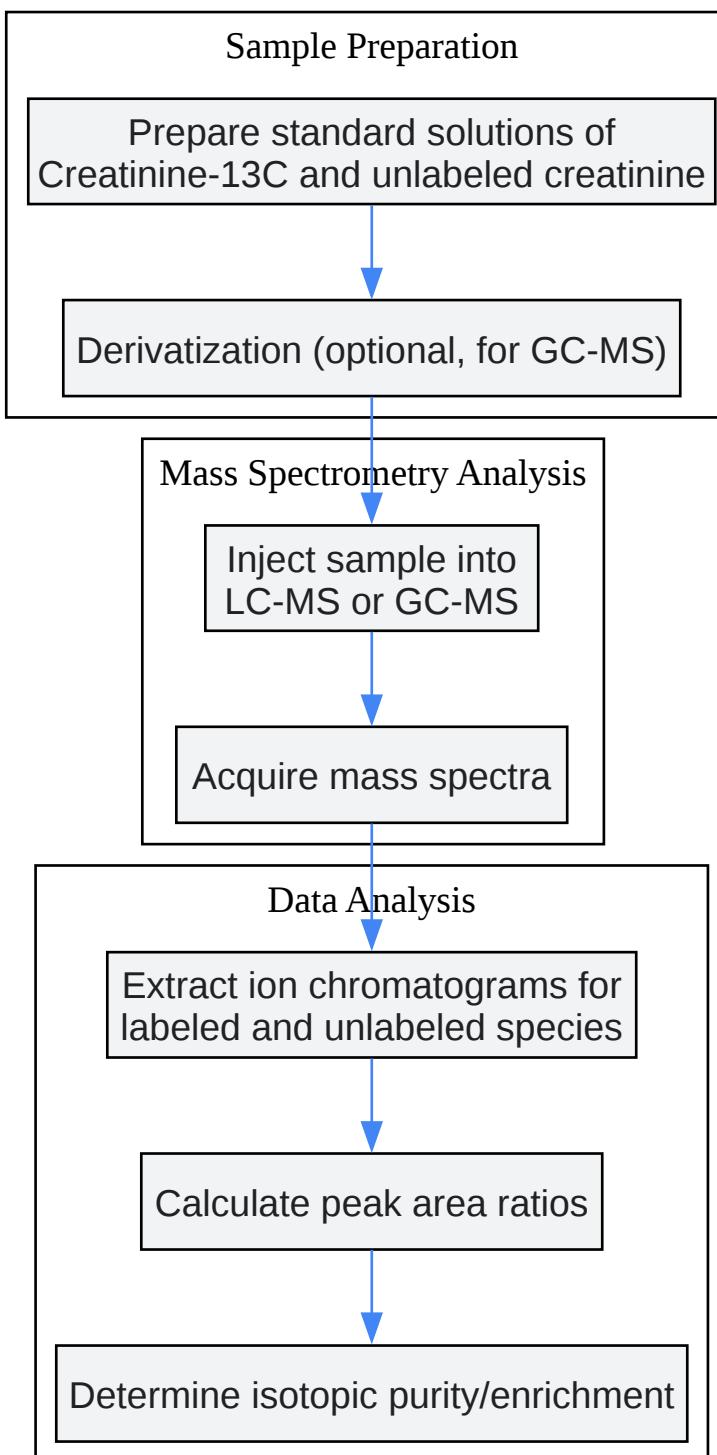
In its solid form, Creatinine-¹³C is generally stable when stored under appropriate conditions. Manufacturers typically recommend storing the solid compound at low temperatures and protected from light to minimize degradation over time.

Solution Stability

The stability of Creatinine-¹³C in solution is dependent on the solvent, pH, and storage temperature. Aqueous solutions of creatine, the precursor to creatinine, are known to be less stable than the solid form.[\[5\]](#) While specific quantitative stability studies on Creatinine-¹³C solutions are not readily available in the public domain, storage recommendations from suppliers provide guidance on maintaining its integrity.

Table 2: Recommended Storage Conditions for Creatinine-¹³C

Form	Storage Temperature	Duration	Supplier Recommendation
Powder	-20°C	3 years	MedchemExpress[3]
Powder	4°C	2 years	MedchemExpress[3]
In solvent	-80°C	6 months	MedchemExpress[3]
In solvent	-20°C	1 month	MedchemExpress[3]


Studies on unlabeled creatinine in biological samples have shown it to be stable in whole blood for up to 48 hours at room temperature when measured by enzymatic assay.[6] However, delays in sample processing can lead to increases in measured creatinine when using the Jaffe method.[7] For long-term storage of biological samples containing creatinine, freezing at -80°C is recommended.

Experimental Protocols

Accurate analysis of Creatinine-¹³C and its unlabeled counterpart is predominantly achieved through mass spectrometry-based methods, which offer high specificity and sensitivity.

Isotopic Purity and Enrichment Analysis Workflow

The general workflow for determining the isotopic enrichment of ¹³C-labeled compounds involves mass spectrometry to measure the relative abundance of the labeled and unlabeled species.

[Click to download full resolution via product page](#)

Isotopic Purity Analysis Workflow

Protocol for Creatinine Quantification in Serum using LC-MS/MS with ¹³C-Creatinine Internal Standard

This protocol is adapted from established methods for the determination of creatinine in human serum by isotope dilution-mass spectrometry.

1. Materials:

- Creatinine-¹³C (as internal standard)
- Unlabeled creatinine (for calibration curve)
- Human serum sample
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Centrifuge tubes and filters

2. Sample Preparation:

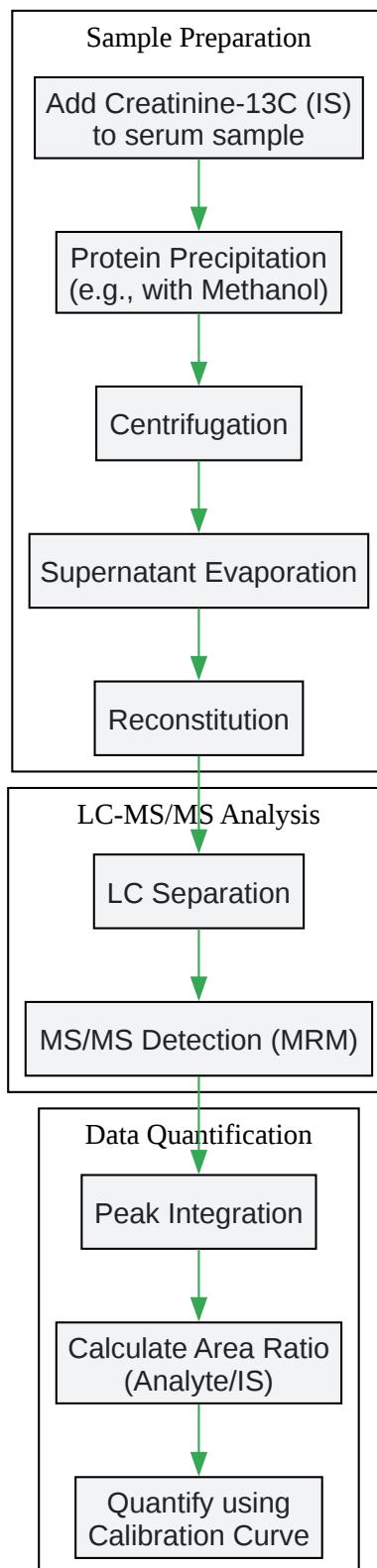
- Prepare a stock solution of Creatinine-¹³C in a suitable solvent (e.g., water or methanol).
- Prepare a series of calibration standards by spiking known concentrations of unlabeled creatinine into a creatinine-free matrix (e.g., charcoal-stripped serum or a synthetic matrix).
- To a 100 μ L aliquot of serum sample, calibrator, or quality control sample, add a fixed amount of the Creatinine-¹³C internal standard solution.
- Precipitate proteins by adding 300 μ L of cold methanol.
- Vortex mix for 30 seconds and centrifuge at 10,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 μL of the mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A suitable reversed-phase C18 column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A suitable gradient to separate creatinine from other matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL .


- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) transitions:
 - Unlabeled Creatinine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
 - Creatinine- ^{13}C : Monitor the transition from the labeled precursor ion (m/z) to a specific product ion (m/z).
- Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

- Integrate the peak areas of the MRM transitions for both unlabeled creatinine and Creatinine- ^{13}C .
- Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled creatinine calibrators.
- Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

[Click to download full resolution via product page](#)

Creatinine Quantification Workflow

Conclusion

Creatinine-¹³C is an indispensable tool in modern biomedical research, enabling precise and accurate quantification of creatinine in biological matrices. A thorough understanding of its isotopic purity and stability is paramount to ensure the reliability of experimental data.

Commercially available Creatinine-¹³C typically boasts high isotopic purity (≥ 99 atom % ¹³C). While detailed quantitative stability data for the pure compound is limited, adherence to manufacturer's storage recommendations for both solid and solution forms is critical for maintaining its integrity. The provided experimental protocols and workflows offer a robust framework for the successful application of Creatinine-¹³C in mass spectrometry-based analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 肌酸酐-(甲基-13C) 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cambridge Isotope Laboratories CREATINE (GUANIDINO-13C, 99%), 0.1 G, Quantity: | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ¹³C Metabolic Probes Stable Isotopes [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Stability of creatinine with delayed separation of whole blood and implications for eGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Creatinine-¹³C: An In-depth Technical Guide to Isotopic Purity and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553547#creatinine-13c-isotopic-purity-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com